molecular formula C6H5N3O2 B2650780 4-Amino-2,1,3-benzoxadiazol-5-ol CAS No. 1258935-02-2

4-Amino-2,1,3-benzoxadiazol-5-ol

Cat. No.: B2650780
CAS No.: 1258935-02-2
M. Wt: 151.125
InChI Key: JKMDZLWWIYKXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-2,1,3-benzoxadiazol-5-ol” is a chemical compound with the molecular formula C6H5N3O2 . It has a molecular weight of 151.12 .

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • Antifungal Activity : Synthesized derivatives of oxadiazole compounds have shown promising antifungal activities against a range of human pathogenic fungal strains, including Candida albicans and Aspergillus niger. Molecular docking studies revealed good binding affinities at the active sites of target enzymes in fungi, indicating potential for development into antifungal drugs (Nimbalkar et al., 2016).
  • Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including those synthesized from reactions involving oxadiazole precursors, exhibited good to moderate activities against various microorganisms. This suggests their potential as scaffolds for designing new antimicrobial agents (Bektaş et al., 2007).

Drug Discovery and Development

  • Apoptosis Inducers in Cancer Therapy : The chemical genetics approach has utilized cell-based assays for discovering small molecules that induce apoptosis, a key mechanism in cancer treatment. Several compounds, including oxadiazole derivatives, have been identified as potential anticancer agents through this method, further indicating the versatility of oxadiazole frameworks in medicinal chemistry (Cai et al., 2006).

Biochemical Research

  • Enzyme Inhibition Studies : Oxadiazole compounds have been identified as inhibitors of enzymes such as cytochrome P450, suggesting their potential in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes. This application is crucial in the context of drug metabolism and pharmacokinetics (Maciolek et al., 2011).

Properties

IUPAC Name

4-amino-2,1,3-benzoxadiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMDZLWWIYKXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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